molecular formula C12H8F3NO2 B8438745 6-Quinolinecarboxaldehyde, 4-(2,2,2-trifluoroethoxy)-

6-Quinolinecarboxaldehyde, 4-(2,2,2-trifluoroethoxy)-

Cat. No.: B8438745
M. Wt: 255.19 g/mol
InChI Key: GVTUTJODRZPVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Quinolinecarboxaldehyde, 4-(2,2,2-trifluoroethoxy)- is a useful research compound. Its molecular formula is C12H8F3NO2 and its molecular weight is 255.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Quinolinecarboxaldehyde, 4-(2,2,2-trifluoroethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Quinolinecarboxaldehyde, 4-(2,2,2-trifluoroethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)quinoline-6-carbaldehyde

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)7-18-11-3-4-16-10-2-1-8(6-17)5-9(10)11/h1-6H,7H2

InChI Key

GVTUTJODRZPVAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=O)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2,2-trifluoro-ethanol (250 mg, 2.47 mmol) in DMF (15 mL) was added sodium hydride (71.25 mg, 2.97 mmol, 1.2 equiv.) at 0° C. and stirred for 15 min at this temperature. Then, a solution of butyl (4-chloroquinolin-6-ylmethylene)-amine (preparation was described in example 27b) (244.2 mg, 0.99 mmol) in DMF (1.79 mL) was added at 0° C. After addition, the reaction mixture was allowed to warm to room temperature and stirred for 4 h. Then, the mixture was diluted with saturated ammonium chloride solution and the organic compound was extracted into ethyl acetate (3×50 mL). The combined extracts were washed with brine solution and dried over anhydrous magnesium sulfate. After filtration of the drying agent, the solvent was removed under the vacuum and the brown residue was dissolved in THF (5 mL) and 3 mL of HCl solution (3.0N) was added. The resulting solution was stirred for 4 h at room temperature. Then, it was neutralized with sodium bicarbonate solution to from suspension. The solids were collected by filtration and washed with water. After drying in air, 190 mg (30% yield) of 4-(2,2,2-trifluoro-ethoxy)-quinoline-6-carbaldehyde was isolated as a white solid: EI-HRMS m/e calcd for C12H8F3N2O2 (M+) 255.0507, found 255.0505.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
71.25 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
butyl (4-chloroquinolin-6-ylmethylene)-amine
Quantity
244.2 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.79 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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